A Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
A Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
Introduction
5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a tailored heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring a trifunctional arrangement of an aldehyde, an aryl bromide, and a pyridylmethoxy ether, establishes it as a versatile and high-value building block in modern organic synthesis. The strategic placement of these groups allows for sequential and site-selective reactions, providing a robust platform for constructing complex molecular frameworks.
This guide offers an in-depth analysis of the chemical and physical properties of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde. It provides field-proven insights into its synthesis, reactivity, and spectroscopic characterization, designed to equip researchers and drug development professionals with the technical knowledge required for its effective application.
Physicochemical and Spectroscopic Profile
The inherent properties of a molecule are critical to its application. While extensive experimental data for this specific molecule is not widely published, we can define its core attributes and predict its spectroscopic signatures based on established chemical principles and data from closely related analogues.
Core Properties
The fundamental properties of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde are summarized below. Computational data, such as LogP and Topological Polar Surface Area (TPSA), are derived from its structural isomer, 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, and serve as reliable estimates.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BrNO₂ | [1] |
| Molecular Weight | 292.13 g/mol | [1] |
| CAS Number | 892873-55-1 | [2] |
| Appearance | Predicted: White to off-white or pale yellow solid | N/A |
| Calculated LogP | 3.2356 | [1] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Predicted Spectroscopic Signatures
Understanding the expected spectroscopic output is crucial for reaction monitoring and product verification.
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¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) in the downfield region (δ 9.8–10.5 ppm). A singlet corresponding to the two methylene protons (O-CH₂-Py) should appear around δ 5.2–5.5 ppm. The aromatic region (δ 7.0–8.6 ppm) will contain a complex set of multiplets corresponding to the three protons on the benzaldehyde ring and the four protons on the pyridine ring.
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¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 189–192 ppm. The methylene carbon (O-C H₂-Py) is anticipated around δ 70–75 ppm. The remaining signals will correspond to the carbons of the two aromatic rings.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1690–1710 cm⁻¹. Other key signals include C-O-C ether stretching vibrations around 1250 cm⁻¹ and 1040 cm⁻¹, and C=N/C=C stretching from the aromatic rings in the 1400–1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a monobrominated compound.
Synthesis and Mechanistic Considerations
The most logical and industrially scalable approach to synthesizing 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is via a Williamson ether synthesis. This strategy is predicated on the nucleophilic substitution of a halide by an alkoxide.
Retrosynthetic Analysis & Strategy
The ether linkage is the key disconnection point. This retrosynthesis leads to two primary precursors: 5-bromosalicylaldehyde (also known as 5-bromo-2-hydroxybenzaldehyde) and a 2-(halomethyl)pyridine , such as 2-(chloromethyl)pyridine.
The causality for this choice is twofold:
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Reagent Availability: Both 5-bromosalicylaldehyde and 2-(chloromethyl)pyridine (often as its hydrochloride salt) are commercially available starting materials.[3]
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Reaction Selectivity: The phenolic hydroxyl group of 5-bromosalicylaldehyde is significantly more acidic than any aliphatic C-H bonds, allowing for selective deprotonation with a suitable base to form the nucleophilic phenoxide. This ensures the reaction proceeds at the desired position without side reactions.
Proposed Synthetic Protocol
This protocol is a self-validating system. Successful synthesis will result in a product whose spectroscopic data matches the predictions in Section 2.2.
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Materials:
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5-Bromosalicylaldehyde (1.0 eq)
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2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
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Potassium iodide (KI), catalytic amount (0.1 eq)
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N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromosalicylaldehyde and anhydrous DMF. Stir until fully dissolved.
-
Add anhydrous potassium carbonate to the solution. The K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl, forming the potassium phenoxide in situ. A weaker base like K₂CO₃ is preferred over stronger bases like NaH to minimize potential side reactions with the aldehyde.
-
Add 2-(chloromethyl)pyridine hydrochloride and a catalytic amount of potassium iodide. The KI facilitates the reaction via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ, which accelerates the rate of substitution.
-
Heat the reaction mixture to 60–70 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4–8 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via Williamson ether synthesis.
Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde lies in the distinct reactivity of its three functional domains, which can be addressed selectively.
Reactions at the Aldehyde Group
The aldehyde group is a primary site for nucleophilic addition and redox reactions. Its electrophilicity is enhanced by the electron-withdrawing effect of the bromine atom located para to it.[4]
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Reductive Amination: A cornerstone of medicinal chemistry, allowing the conversion of the aldehyde into a diverse array of secondary and tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
-
Wittig Reaction: Enables the formation of a carbon-carbon double bond, converting the aldehyde into an alkene, a key step in the synthesis of stilbene-like structures.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄).
Transformations of the Aryl Bromide
The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This functionality is crucial for building molecular complexity in drug discovery programs.
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Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system. This is one of the most robust methods for C-C bond formation.
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Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system to introduce an alkyne moiety, a valuable linker in many bioactive molecules.
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Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine, providing access to substituted aniline derivatives.
Role of the Pyridylmethoxy Moiety
The pyridine ring is not merely a passive linker. It introduces key properties:
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Basicity and Solubility: The nitrogen atom in the pyridine ring can be protonated, which can significantly enhance the aqueous solubility of the molecule and its derivatives at physiological pH.
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Metal Coordination: The pyridine nitrogen is an excellent ligand for coordinating with metal ions, making this scaffold useful for developing metal-based therapeutics or catalysts.[5]
Handling, Storage, and Safety
As a prudent laboratory practice, 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid creating dust.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent slow oxidation of the aldehyde.[7]
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Safety: The compound is expected to be harmful if swallowed and may cause skin and eye irritation, consistent with hazards for similar substituted benzaldehydes.[7][8]
Conclusion
5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde is a strategically designed synthetic intermediate with significant potential. Its trifunctional nature allows for a wide range of chemical transformations to be performed with a high degree of selectivity. This versatility makes it an exceptionally valuable tool for researchers and scientists in the fields of medicinal chemistry, agrochemical synthesis, and materials science, enabling the efficient construction of novel and complex molecular entities.
References
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Patsnap. (n.d.). CN109776686A - Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. guidechem.com [guidechem.com]
- 3. 5-ブロモサリチルアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromosalicylaldehyde - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde | 775294-96-7 [sigmaaldrich.com]
- 8. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

